N-Boc-2-aminoacetaldehyde
N-Boc-2-aminoacetaldehyde
Pyrroloproline precursor. Substrate analog for ethanolamine ammonia-lyase. Component in the synthesis of carbohydrates.
N-Boc-2-aminoacetaldehyde is an organic building block. It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.
N-Boc-2-aminoacetaldehyde is an organic building block. It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units.
Brand Name:
Vulcanchem
CAS No.:
89711-08-0
VCID:
VC21098103
InChI:
InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10)
SMILES:
CC(C)(C)OC(=O)NCC=O
Molecular Formula:
C7H13NO3
Molecular Weight:
159.18 g/mol
N-Boc-2-aminoacetaldehyde
CAS No.: 89711-08-0
Cat. No.: VC21098103
Molecular Formula: C7H13NO3
Molecular Weight: 159.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Pyrroloproline precursor. Substrate analog for ethanolamine ammonia-lyase. Component in the synthesis of carbohydrates. N-Boc-2-aminoacetaldehyde is an organic building block. It reacts with Horner-Wadsworth-Emmons (HWE) reagent to afford γ-aminobutyric acid (GABA)-derived α-keto amide/ester units. |
|---|---|
| CAS No. | 89711-08-0 |
| Molecular Formula | C7H13NO3 |
| Molecular Weight | 159.18 g/mol |
| IUPAC Name | tert-butyl N-(2-oxoethyl)carbamate |
| Standard InChI | InChI=1S/C7H13NO3/c1-7(2,3)11-6(10)8-4-5-9/h5H,4H2,1-3H3,(H,8,10) |
| Standard InChI Key | ACNRTYKOPZDRCO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC=O |
| Canonical SMILES | CC(C)(C)OC(=O)NCC=O |
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